Cas no 2229580-99-6 (tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate)

Technical Introduction: tert-Butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate is a specialized organic compound featuring a tert-butyl carbamate group and a 1,2,3-triazole moiety. Its structural complexity makes it valuable in synthetic chemistry, particularly in peptide and heterocycle synthesis, where it serves as a versatile intermediate. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during reactions, while the triazole ring contributes to potential bioactivity, making it useful in pharmaceutical research. The compound’s well-defined reactivity allows for selective modifications, facilitating the development of novel molecules. Its purity and consistent performance under controlled conditions ensure reliability in advanced chemical applications.
tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate structure
2229580-99-6 structure
Product name:tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate
CAS No:2229580-99-6
MF:C11H18N4O3
Molecular Weight:254.285622119904
CID:6612860
PubChem ID:165684807

tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate
    • tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate
    • EN300-1886092
    • 2229580-99-6
    • インチ: 1S/C11H18N4O3/c1-10(2,3)18-9(17)12-11(4,7-16)8-6-15(5)14-13-8/h6-7H,1-5H3,(H,12,17)
    • InChIKey: FRXRHEMKAPPKQD-UHFFFAOYSA-N
    • SMILES: O(C(NC(C=O)(C)C1=CN(C)N=N1)=O)C(C)(C)C

計算された属性

  • 精确分子量: 254.13789045g/mol
  • 同位素质量: 254.13789045g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 329
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 86.1Ų

tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1886092-5.0g
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate
2229580-99-6
5g
$5014.0 2023-06-01
Enamine
EN300-1886092-1.0g
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate
2229580-99-6
1g
$1729.0 2023-06-01
Enamine
EN300-1886092-5g
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate
2229580-99-6
5g
$5014.0 2023-09-18
Enamine
EN300-1886092-0.05g
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate
2229580-99-6
0.05g
$1452.0 2023-09-18
Enamine
EN300-1886092-0.5g
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate
2229580-99-6
0.5g
$1660.0 2023-09-18
Enamine
EN300-1886092-1g
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate
2229580-99-6
1g
$1729.0 2023-09-18
Enamine
EN300-1886092-10g
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate
2229580-99-6
10g
$7435.0 2023-09-18
Enamine
EN300-1886092-2.5g
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate
2229580-99-6
2.5g
$3389.0 2023-09-18
Enamine
EN300-1886092-10.0g
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate
2229580-99-6
10g
$7435.0 2023-06-01
Enamine
EN300-1886092-0.25g
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-yl]carbamate
2229580-99-6
0.25g
$1591.0 2023-09-18

tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate 関連文献

tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2229580-99-6 and Product Name: Tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate

The compound with the CAS number 2229580-99-6 and the product name Tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a tert-butyl carbamate moiety and a 1-methyl-1H-1,2,3-triazol-4-yl substituent suggests unique chemical properties that make it a valuable candidate for further investigation.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. The 1-methyl-1H-1,2,3-triazol-4-yl group is particularly noteworthy as it is known for its stability and ability to interact with biological targets in a highly specific manner. This feature has made it a popular choice in the design of novel pharmaceutical agents. The tert-butyl N-substituent further enhances the compound's stability and reactivity, making it an attractive scaffold for synthetic modifications.

In the context of drug discovery, the N-substituted carbamate group is frequently employed due to its ability to form hydrogen bonds and its role as a bioisostere for other functional groups. This property allows for the development of molecules with enhanced binding affinity and selectivity. The combination of these features in Tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate positions it as a promising candidate for further exploration in therapeutic applications.

Current research in medicinal chemistry is increasingly focused on the development of small molecules that can modulate biological pathways with high precision. The structural features of this compound make it an excellent candidate for such applications. For instance, the triazole ring is known to exhibit significant bioactivity across a range of therapeutic areas, including anti-inflammatory and antimicrobial effects. The presence of the methyl group further fine-tunes its pharmacological profile, potentially enhancing its solubility and bioavailability.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, are often employed to achieve the desired molecular architecture. These methodologies not only enhance efficiency but also allow for greater control over the compound's stereochemistry, which is crucial for its biological activity.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug development. Preclinical studies have begun to explore its interactions with various biological targets, providing insights into its mechanism of action. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. These preliminary results are encouraging and warrant further investigation into its therapeutic potential.

The field of chemical biology has seen significant advancements in recent years, largely driven by the development of novel compounds like this one. Techniques such as high-throughput screening and structure-based drug design have accelerated the process of identifying promising candidates for further development. The unique structural features of Tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-4-yl)-1-oxopropan-2-ylcarbamate make it an ideal candidate for these approaches.

In conclusion, the compound with CAS number 2229580-99-6 represents a significant contribution to the field of pharmaceutical chemistry. Its complex molecular structure and unique functional groups position it as a valuable tool for drug discovery and medicinal chemistry research. Further studies are warranted to fully elucidate its pharmacological properties and explore its potential therapeutic applications.

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